molecular formula C13H13IN2O4 B1405410 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid CAS No. 1799420-87-3

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid

Cat. No.: B1405410
CAS No.: 1799420-87-3
M. Wt: 388.16 g/mol
InChI Key: STEXIMCBUWVLIZ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and an indazole ring structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted indazole derivatives.

    Deprotection: Formation of the free amine.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid involves its reactivity due to the presence of the Boc protecting group and the iodine atom. The Boc group provides stability and can be selectively removed under acidic conditions, while the iodine atom allows for further functionalization through substitution or coupling reactions . The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole: Lacks the carboxylic acid group.

    1-(tert-Butoxycarbonyl)-3-bromo-1H-indazole-6-carboxylic acid: Contains a bromine atom instead of iodine.

    1-(tert-Butoxycarbonyl)-3-chloro-1H-indazole-6-carboxylic acid: Contains a chlorine atom instead of iodine.

Uniqueness

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is unique due to the combination of the Boc protecting group, the iodine atom, and the carboxylic acid group. This combination allows for versatile reactivity and functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEXIMCBUWVLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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